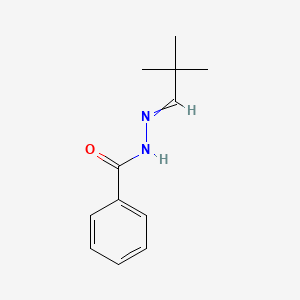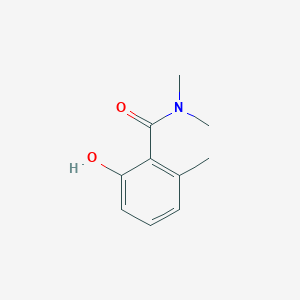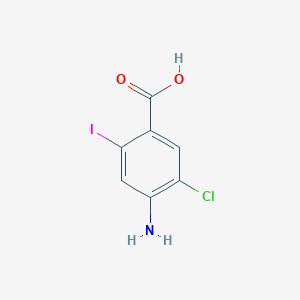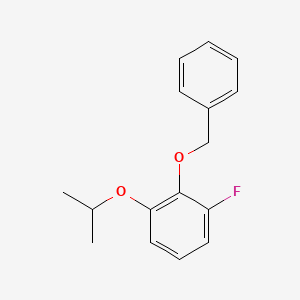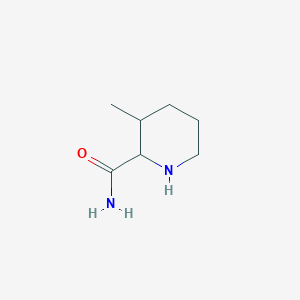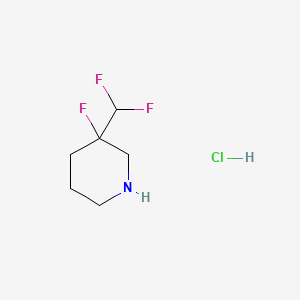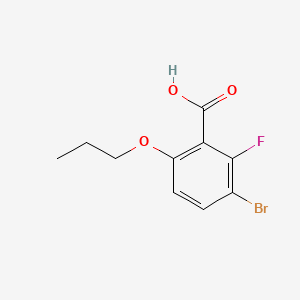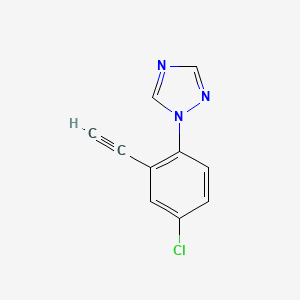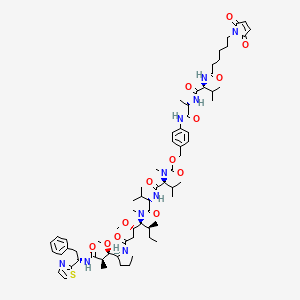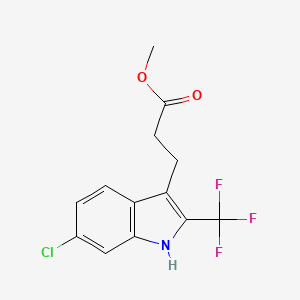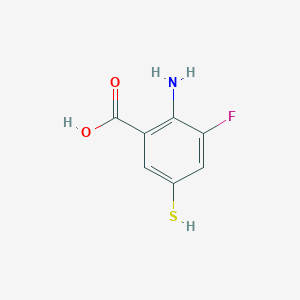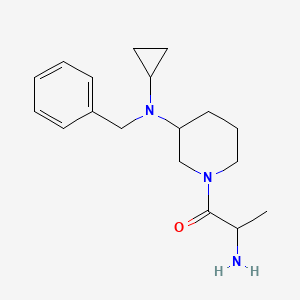![molecular formula C29H26NP B14771138 (S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a chiral phosphine ligand known for its unique structural properties and applications in asymmetric catalysis. This compound is characterized by its spirobi[inden] backbone, which imparts significant steric and electronic effects, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves the following steps:
Formation of the Spirobi[inden] Core: The spirobi[inden] core is synthesized through a series of cyclization reactions starting from suitable precursors such as indene derivatives.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a phosphination reaction, often using chlorodiphenylphosphine as the phosphine source.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient chiral resolution methods to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often serving as a ligand in catalytic hydrogenation processes.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Catalysts like palladium or rhodium complexes are employed in reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced organic substrates, often with high enantioselectivity.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Mecanismo De Acción
The mechanism of action of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates to metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The spirobi[inden] backbone provides steric hindrance and electronic effects that enhance the selectivity and efficiency of the catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its versatility in coordination chemistry and catalysis.
Bis(diphenylphosphino)ethane (dppe): Commonly used in transition metal-catalyzed reactions.
Uniqueness
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is unique due to its spirobi[inden] backbone, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Propiedades
Fórmula molecular |
C29H26NP |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(3S)-4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C29H26NP/c30-25-15-7-9-21-17-19-29(27(21)25)20-18-22-10-8-16-26(28(22)29)31(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16H,17-20,30H2/t29-/m0/s1 |
Clave InChI |
ZZQZGZFQMQRPST-LJAQVGFWSA-N |
SMILES isomérico |
C1C[C@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
SMILES canónico |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



